2-Benzothiazol-2-yl-2-methylpropionitrile is a heterocyclic compound featuring a benzothiazole moiety substituted with a nitrile group. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in drug development.
This compound is classified under the category of benzothiazoles, which are known for their diverse biological activities. Benzothiazoles are characterized by a fused benzene and thiazole ring, making them significant in various chemical and pharmaceutical applications. The specific compound 2-Benzothiazol-2-yl-2-methylpropionitrile can be synthesized through several methods, often involving nucleophilic substitutions or cyclization reactions.
The synthesis of 2-Benzothiazol-2-yl-2-methylpropionitrile can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with appropriate acylating agents, followed by nitrilation to introduce the propionitrile group.
The chemical reactivity of 2-Benzothiazol-2-yl-2-methylpropionitrile is influenced by both the nitrile and benzothiazole functionalities:
The mechanism of action for compounds like 2-Benzothiazol-2-yl-2-methylpropionitrile often involves interaction with biological targets such as enzymes or receptors:
The physical properties of 2-Benzothiazol-2-yl-2-methylpropionitrile include:
Chemical properties include:
The applications of 2-Benzothiazol-2-yl-2-methylpropionitrile span various fields:
The benzothiazole nucleus represents a privileged scaffold in drug discovery, first gaining pharmaceutical significance in the 1950s with the identification of 2-aminobenzothiazoles as cytotoxic agents [4]. This heterobicyclic system—comprising a benzene ring fused to a thiazole—has since evolved into a cornerstone of medicinal chemistry due to its diverse bioactivity profile. Notable milestones include the development of Riluzole (6-trifluoromethoxy-2-aminobenzothiazole), an FDA-approved anticonvulsant for amyotrophic lateral sclerosis, and Frentizole, an immunosuppressant ureabenzothiazole used in rheumatoid arthritis and lupus treatment [5] [6]. The pharmacological versatility of benzothiazoles spans anticancer, antimicrobial, antiviral, antidiabetic, and central nervous system applications, attributed to their ability to interact with varied biological targets through tunable electronic and steric properties [4] [5]. Natural products containing benzothiazole rings further validate their biological relevance, driving sustained interest in novel derivatives.
Table 1: Clinically Significant Benzothiazole Derivatives | Compound | Therapeutic Application | Key Structural Features | |----------------------|------------------------------------------------------|------------------------------------------| | Riluzole | Amyotrophic lateral sclerosis (ALS) | 6-trifluoromethoxy, 2-amino substitution | | Frentizole | Rheumatoid arthritis, systemic lupus erythematosus | N-(6-methoxybenzothiazol-2-yl) urea | | Bentaluron | Agricultural fungicide (wood preservative) | Benzothiazolyl urea | | Bethabenthiazuron | Herbicide (winter corn crops) | N-benzothiazolyl-N-methylurea | | ABT-751* | Antimitotic agent (tubulin inhibitor) | 2-aminobenzothiazole sulfonamide | *Identified in research literature [3]
2-Benzothiazol-2-yl-2-methylpropionitrile (CAS 66277-05-2) embodies a structurally distinct benzothiazole derivative characterized by the molecular formula C₁₁H₁₀N₂S (MW 202.28 g/mol) [1] [8]. Its architecture features:
The compound’s physicochemical parameters include a boiling point of 334.4°C at 760 mmHg, flash point of 156.1°C, and density of 1.216 g/cm³ [9]. Its canonical SMILES (CC(C)(C#N)C1=NC2=CC=CC=C2S1) reflects the connectivity of the sterically congested 2-carbon center. The presence of H-bond acceptors (N₂S) without donors contributes to moderate membrane permeability [8]. Computational analyses reveal that the methyl groups impose torsional constraints, while the nitrile’s electron-withdrawing nature polarizes the C2-thiazole bond, enhancing electrophilicity at adjacent sites—a feature exploitable for covalent targeting or prodrug activation [9].
Table 2: Key Structural and Physicochemical Properties | Property | Value/Description | Biological Implication | |----------------------------|-------------------------------------------------------|-------------------------------------------| | Molecular Formula | C₁₁H₁₀N₂S | Balanced hydrophobicity/hydrophilicity | | Molecular Weight | 202.28 g/mol | Compliance with Lipinski's rules | | H-Bond Acceptors | 2 (Nitrile N, Thiazole N) | Target recognition capability | | H-Bond Donors | 0 | Enhanced membrane permeability | | Boiling Point | 334.4°C at 760 mmHg | Thermal stability | | LogP (Predicted) | ~2.8 (Calculated) | Moderate lipophilicity | | Electron-Withdrawing Group| Nitrile (-C≡N) | Enhanced electrophilicity at C2 |
The C-2 position of benzothiazole is pharmacodynamically critical, serving as the primary vector for pharmacophore elaboration. Substituents at this site dictate target engagement through steric, electronic, and hydrophobic effects:
Recent studies highlight C-2 modifications in antimitotic agents: Derivatives bearing pyridine moieties tethered to C2 via ethylurea linkers exhibit IC₅₀ values <50 nM in glioblastoma cells by inhibiting tubulin polymerization. Molecular docking confirms the nitrile’s coordination with tubulin’s colchicine site residues, while the dimethyl group occupies a hydrophobic subpocket [3] [10]. Similarly, in Keap1-Nrf2 PPI inhibitors, C2-arylated benzothiazoles show >100-fold affinity gains over unsubstituted analogs, attributed to nitrile-mediated displacement of structured water molecules in the binding site [7].
Table 3: Impact of C-2 Substituents on Biological Activity | C-2 Substituent | Target | Biological Activity | Structural Basis | |----------------------------|------------------------|-------------------------------------------|------------------------------------------| | 2-Methylpropionitrile | Tubulin | Antiproliferative (IC₅₀: 17-85 nM)* | Nitrile H-bonds Asp226; methyl fills H1 pocket | | 4-Pyridyl-ethylurea | Tubulin Colchicine Site | Antimitotic (IC₅₀: 8.5 nM U87MG cells) | Pyridine N coordinates β-tubulin Thr179 | | Picolinamide | Keap1 Kelch Domain | Nrf2 Activator (KD: 42 nM) | Amide carbonyl displaces hydration water | | Trifluoromethylphenyl | EGFR | ADC Payload (Inhibition constant: 0.2 µM) | CF₃ enhances membrane penetration | *Representative data from structural analogs [3] [10]
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3